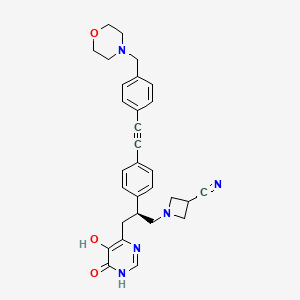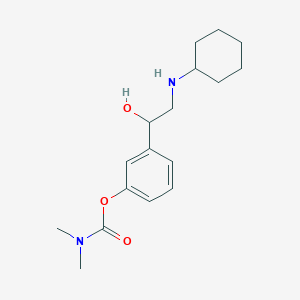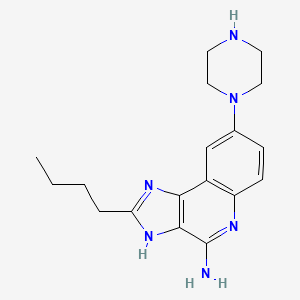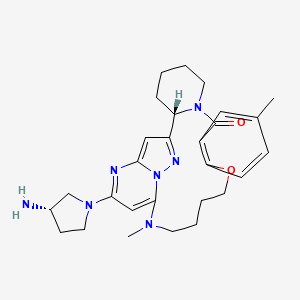
D-Arabinose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Arabinose-13C is a stable isotope-labeled compound where the carbon atoms are enriched with the 13C isotope. This compound is a derivative of D-arabinose, a naturally occurring pentose sugar. The labeling with 13C makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Arabinose-13C typically involves the incorporation of 13C-labeled carbon atoms into the D-arabinose molecule. One common method is the chemical synthesis starting from 13C-labeled glucose, which undergoes a series of enzymatic or chemical reactions to produce this compound. The reaction conditions often include specific pH levels, temperatures, and the presence of catalysts to ensure the efficient incorporation of the 13C isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include fermentation techniques using genetically modified microorganisms that can incorporate 13C into the sugar molecules. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired isotopic purity and chemical purity.
Chemical Reactions Analysis
Types of Reactions
D-Arabinose-13C can undergo various chemical reactions, including:
Oxidation: Conversion to D-arabinonic acid using oxidizing agents like nitric acid.
Reduction: Reduction to D-arabitol using reducing agents such as sodium borohydride.
Substitution: Formation of derivatives by substituting hydroxyl groups with other functional groups using reagents like acetic anhydride.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, benzoyl chloride.
Major Products Formed
Oxidation: D-arabinonic acid.
Reduction: D-arabitol.
Substitution: Various esters and ethers of D-arabinose.
Scientific Research Applications
D-Arabinose-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and fluxes in biological systems.
NMR Spectroscopy: Utilized in nuclear magnetic resonance (NMR) spectroscopy to investigate molecular structures and dynamics.
Drug Development: Employed in the development and testing of new pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.
Biotechnology: Used in the production of labeled biomolecules for various biotechnological applications.
Mechanism of Action
The mechanism of action of D-Arabinose-13C depends on its application. In metabolic studies, it acts as a tracer, allowing researchers to track the incorporation and transformation of the labeled carbon atoms within metabolic pathways. The 13C isotope provides a distinct signal in NMR spectroscopy, enabling detailed analysis of molecular interactions and structures.
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C: Another 13C-labeled sugar used in similar applications.
D-Sorbitol-13C: A labeled polyol used in metabolic studies and NMR spectroscopy.
L-Arabinose-13C: A labeled isomer of D-arabinose used in similar research applications.
Uniqueness
D-Arabinose-13C is unique due to its specific labeling and structural properties, making it particularly suitable for studying pentose metabolism and related biochemical processes. Its distinct NMR signals provide valuable insights into molecular structures and dynamics that are not easily obtained with other labeled compounds.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i5+1 |
InChI Key |
PYMYPHUHKUWMLA-OKSNJWAESA-N |
Isomeric SMILES |
C([C@H]([13C@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)


![5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)





